Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate is a chemical compound with the molecular formula CHNO and a molar mass of approximately 224.21 g/mol. It is classified as a pyrazole derivative, which plays a significant role in medicinal chemistry due to its diverse biological activities. The compound is typically encountered as a colorless to pale yellow solid and is known to be an irritant.
The compound can be sourced from various chemical suppliers, including VWR and ChemBK, which provide it for research and development purposes in fields such as biopharma production and clinical diagnostics . Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of a pyrazole ring.
The synthesis of methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate involves several steps that can include the use of diethyl oxalate and sodium ethoxide. A typical synthetic route may involve:
The synthesis often requires controlled conditions such as inert atmospheres (e.g., argon) and specific temperature ranges to ensure high yields and purity of the final product .
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate participates in various chemical reactions typical for dicarbonyl compounds:
Technical details regarding these reactions often include specific catalysts, temperatures, and solvents used to optimize yields .
The mechanism of action for methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate largely depends on its interactions at the molecular level:
Data supporting these mechanisms typically come from pharmacological studies that assess efficacy against various biological targets .
Relevant data includes boiling points, melting points, and reactivity profiles which are crucial for practical applications in laboratory settings .
Methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate has several scientific applications:
Its diverse applications underscore its significance in both academic research and industrial settings .
The pyrazole core in methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or β-keto esters. For example, 1-(1-ethyl-1H-pyrazol-3-yl)ethan-1-one serves as a key intermediate, formed by reacting ethyl hydrazine carboxylate with acetylacetone under acidic or basic catalysis [3] [9]. The regioselectivity of the pyrazole ring substitution (N1 vs. N2 alkylation) is controlled by the choice of solvent and temperature, with polar aprotic solvents like DMF favoring N1-alkylation [3]. This step is critical for ensuring the correct positioning of the ethyl group at the pyrazole nitrogen, as verified by NMR and X-ray crystallography in related compounds [5].
Table 1: Cyclocondensation Optimization Parameters
Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|
NaOEt | Ethanol | 80 | 85 | 95:5 |
HCl | Water | 100 | 72 | 80:20 |
AcOH | Toluene | 110 | 68 | 75:25 |
The dioxobutanoate chain is introduced through a Claisen-type condensation between the pyrazole ketone intermediate and diethyl oxalate. Sodium ethoxide (NaOEt) in ethanol facilitates this reaction, generating the β-keto ester moiety. Subsequent esterification with methyl iodide or dimethyl carbonate yields the methyl ester. For instance, ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate analogs are synthesized in 79% yield via this route [3] [6]. Oxidation of the 4-hydroxy group is achieved using mild oxidants like manganese dioxide (MnO₂), avoiding decomposition of the acid-sensitive pyrazole ring [6] [9].
Regioselective modifications at the pyrazole C3, C4, or C5 positions are achieved through halogenation or electrophilic substitution prior to introducing the dioxobutanoate chain. For example, bromination at C5 using bromine in acetic acid enables Suzuki coupling for aryl group installation [3]. The electron-withdrawing nature of the dioxobutanoate group deactivates the pyrazole ring toward electrophiles, necessitating functionalization before chain elongation [10]. Substituent steric effects are pronounced: 3,5-dimethylpyrazole derivatives require higher reaction temperatures due to hindered access to C4 [10].
Microwave-assisted synthesis significantly enhances efficiency in multi-step routes. For example, chalcone intermediates for pyrazoline-thiazole hybrids are formed in 20 minutes under microwave irradiation (150 W) versus 12 hours conventionally [8]. Solvent-free condensation and water-mediated reactions reduce environmental impact, as demonstrated in bis-pyrazole syntheses using K₂CO₃ catalysis [8]. Immobilized catalysts (e.g., RuO₂/MWCNT) enable recycling, minimizing waste in oxidation steps [8]. Atom economy is improved via one-pot cascades, such as tandem Knoevenagel-Michael reactions [8].
Table 2: Green Synthesis Performance Comparison
Method | Reaction Time | Yield (%) | E-Factor | Catalyst Recyclability |
---|---|---|---|---|
Conventional reflux | 12 hours | 75 | 8.2 | N/A |
Microwave irradiation | 20 minutes | 92 | 2.1 | N/A |
K₂CO₃/water | 4 hours | 88 | 3.0 | 5 cycles |
RuO₂/MWCNT (solvent-free) | 1.5 hours | 90 | 1.8 | 7 cycles |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7